Butyl 2-methylbutyrate

Catalog No.
S594279
CAS No.
15706-73-7
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 2-methylbutyrate

CAS Number

15706-73-7

Product Name

Butyl 2-methylbutyrate

IUPAC Name

butyl 2-methylbutanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3

InChI Key

OTKQNSSMCDLVQV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)CC

Canonical SMILES

CCCCOC(=O)C(C)CC

The exact mass of the compound Butyl 2-methylbutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl 2-methylbutyrate (CAS 15706-73-7) is a branched-chain alkyl alkanoate primarily utilized as a high-value ester in flavor and fragrance compounding. Characterized by a boiling point of 174–176 °C and an estimated logP of 3.53, this compound provides a stable, lipophilic profile suitable for non-aqueous matrices[1]. Unlike highly volatile top-note esters, its moderate vapor pressure and structural branching make it a critical mid-note component for imparting sweet, tropical, and berry organoleptic properties in complex formulations.

Generic substitution with unbranched isomers (e.g., butyl butyrate) or shorter-chain analogs (e.g., ethyl 2-methylbutyrate) fundamentally compromises both processability and application performance. In procurement, substituting with ethyl 2-methylbutyrate introduces a highly flammable material (flash point ~25 °C) that flashes off rapidly during thermal processing, whereas butyl 2-methylbutyrate offers safer handling (flash point 58–60 °C) and enhanced thermal retention . Furthermore, replacing it with the unbranched butyl butyrate alters the sensory profile from a complex tropical/berry note to a generic apple/pear note, causing formulations to fail strict organoleptic quality control standards [1].

Thermal Process Retention and Handling Safety

When selecting esters for thermally processed goods or large-scale compounding, volatility dictates both performance and safety. Butyl 2-methylbutyrate exhibits a boiling point of 174–176 °C and a closed-cup flash point of 58–60 °C. In contrast, the commonly substituted ethyl 2-methylbutyrate boils at 132 °C with a flash point of ~25 °C . This quantitative difference means the butyl ester remains stable in the matrix during heating, while the ethyl ester is prone to rapid volatilization and requires stricter flammable storage protocols.

Evidence DimensionBoiling Point and Flash Point
Target Compound DataBP: 174–176 °C; Flash Point: 58–60 °C
Comparator Or BaselineEthyl 2-methylbutyrate (BP: 132 °C; Flash Point: ~25 °C)
Quantified Difference+42 °C higher boiling point; +33 °C higher flash point
ConditionsStandard atmospheric pressure (760 mmHg) and closed-cup flash point testing

Higher boiling and flash points ensure better flavor retention in baked or extruded goods and reduce hazardous material handling costs.

Formulation Lipophilicity and Matrix Partitioning

For non-aqueous formulations or lipid-based emulsions, the partition coefficient (LogP) is a critical selection metric. Butyl 2-methylbutyrate has an estimated LogP of 3.53, making it highly lipophilic compared to standard short-chain fruit esters like butyl acetate, which has a LogP of approximately 1.78 [1]. This higher lipophilicity drives stronger partitioning into oil phases, preventing phase separation or flavor loss in complex emulsion systems.

Evidence DimensionLipophilicity (LogP)
Target Compound DataLogP ~3.53
Comparator Or BaselineStandard short-chain fruit esters (e.g., Butyl acetate LogP ~1.78)
Quantified DifferenceLogP increase of ~1.75 units
ConditionsOctanol/water partition coefficient estimation at 25 °C

A higher logP dictates enhanced partitioning into lipid phases, making it the required choice for oil-based flavor emulsions and wax matrices.

Chromatographic Resolution in Complex Matrices

In the quality control of fermented beverages, analytical traceability relies on distinct chromatographic retention. In comprehensive two-dimensional gas chromatography (GCxGC-MS) studies of fruity beers, butyl 2-methylbutyrate elutes at a retention temperature of 179 °C, entirely separated from ethyl 2-methylbutyrate, which elutes at 132 °C[1]. This wide separation prevents co-elution with highly volatile ethanol byproducts, allowing for precise quantification of the ester profile.

Evidence DimensionGCxGC-MS Elution Temperature
Target Compound DataElution at 179 °C
Comparator Or BaselineEthyl 2-methylbutyrate (Elution at 132 °C)
Quantified Difference47 °C higher elution temperature
ConditionsHeadspace solid-phase microextraction (HS-SPME) GCxGC-MS of fermented fruit beverages

Distinct retention behavior prevents co-elution with highly volatile fermentation byproducts, enabling precise analytical traceability in beverage QC.

Sensory Profile Shift via Alkyl Branching

Procurement decisions in flavor compounding often hinge on specific organoleptic targets. While the unbranched isomer, butyl butyrate, provides a standard apple and pear profile, the addition of the 2-methyl branch in butyl 2-methylbutyrate shifts the sensory profile to complex tropical, berry, and sweet notes[1]. This structural change alters the receptor binding affinity and odor activity value (OAV), meaning the two isomers are not organoleptically interchangeable.

Evidence DimensionOrganoleptic Profile
Target Compound DataComplex tropical, berry, and sweet notes
Comparator Or BaselineButyl butyrate (Generic apple/pear notes)
Quantified DifferenceQualitative shift from orchard fruit to tropical/berry due to 2-methyl branching
ConditionsStandard sensory evaluation and odor activity value (OAV) mapping

The 2-methyl branching is strictly required to achieve specific tropical/berry target profiles, meaning the unbranched isomer cannot be used as a cost-saving substitute.

Thermally Processed Confectionery and Baked Goods

Due to its elevated boiling point (174–176 °C) compared to shorter-chain esters, butyl 2-methylbutyrate is the preferred choice for baked goods, extruded snacks, and hard candies where flavor retention during high-temperature processing is critical [1].

Lipid-Based Flavor Emulsions

Leveraging its high lipophilicity (LogP ~3.53), this compound is highly suited for non-aqueous flavor systems, oil-based extracts, and wax matrices, ensuring stable partitioning without phase separation [1].

Quality Control Profiling of Fermented Beverages

Because of its distinct GCxGC-MS retention time, butyl 2-methylbutyrate serves as a reliable analytical marker for profiling ester development and maturation in premium ciders and fruit-fermented beers, free from the co-elution issues of lighter volatiles [1].

Physical Description

colourless to pale yellow lquid

XLogP3

2.8

Boiling Point

179.0 °C

Density

0.856-0.866

GHS Hazard Statements

Aggregated GHS information provided by 1447 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 53 of 1447 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1394 of 1447 companies with hazard statement code(s):;
H226 (97.99%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

15706-73-7

Wikipedia

Butyl 2-methyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methyl-, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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